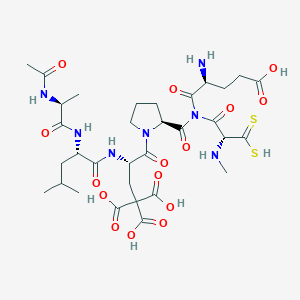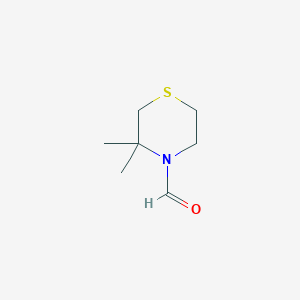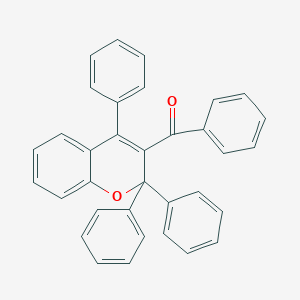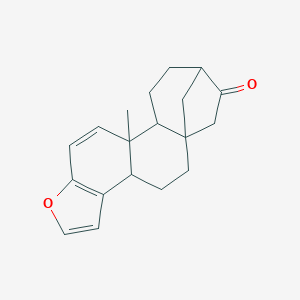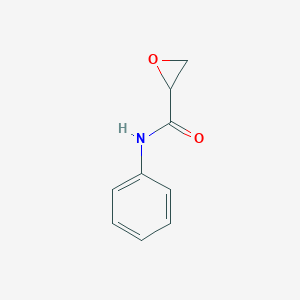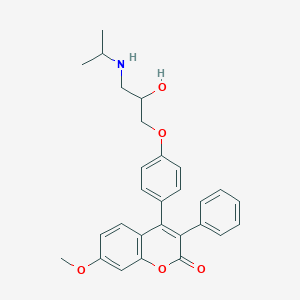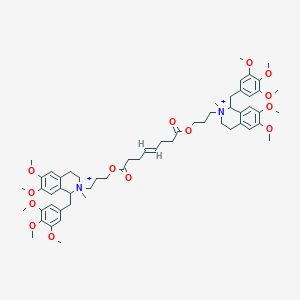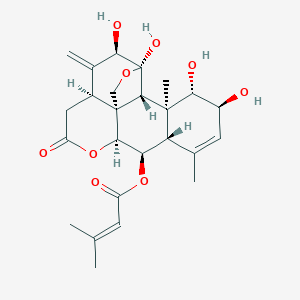
13,18-Dehydro-6alpha-senecioyloxychaparrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,18-Dehydro-6alpha-senecioyloxychaparrin, also known as DSC, is a natural compound found in various plants such as Senecio riddellii, Senecio longilobus, and Senecio jacobaea. It belongs to the class of sesquiterpene lactones and has been studied extensively for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin is not fully understood. However, it is believed to work by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to induce apoptosis, a process that leads to the programmed death of cancer cells.
Effets Biochimiques Et Physiologiques
13,18-Dehydro-6alpha-senecioyloxychaparrin has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
13,18-Dehydro-6alpha-senecioyloxychaparrin has several advantages for lab experiments. It is a natural compound that can be easily isolated from plant sources. It is also relatively stable and can be stored for long periods. However, the low yield of the compound from plant sources and the complex synthesis process limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 13,18-Dehydro-6alpha-senecioyloxychaparrin. One area of research is to investigate the potential of 13,18-Dehydro-6alpha-senecioyloxychaparrin as a treatment for various inflammatory diseases, including arthritis and inflammatory bowel disease. Another area of research is to explore the use of 13,18-Dehydro-6alpha-senecioyloxychaparrin in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to optimize its synthesis process for use in lab experiments.
Conclusion:
In conclusion, 13,18-Dehydro-6alpha-senecioyloxychaparrin is a natural compound that has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to be effective against a wide range of cancers and has potential as a treatment for various inflammatory diseases. Further research is needed to optimize the synthesis process of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to explore its potential in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin is a complex process that involves multiple steps. The most common method used for its synthesis is the isolation of the compound from the plant source. However, this method is not efficient and yields low amounts of the compound. Alternatively, chemical synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin has been attempted using various methods, including the use of chiral catalysts and microwave irradiation.
Applications De Recherche Scientifique
13,18-Dehydro-6alpha-senecioyloxychaparrin has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been found to be effective against a wide range of cancers, including breast, lung, and colon cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess potent anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propriétés
Numéro CAS |
103839-22-1 |
|---|---|
Nom du produit |
13,18-Dehydro-6alpha-senecioyloxychaparrin |
Formule moléculaire |
C25H32O9 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1 |
Clé InChI |
UDYDQIYSNNAQSU-YSSSMICESA-N |
SMILES isomérique |
CC1=C[C@@H]([C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES canonique |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Synonymes |
13,18-dehydro-6alpha-senecioyloxychaparrin chaparrin, 13,18-dehydro-6alpha-senecioyloxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



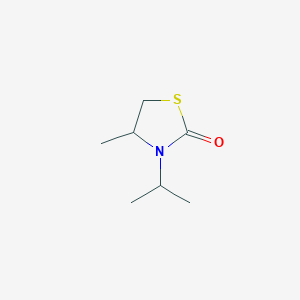
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
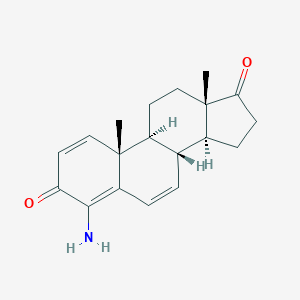
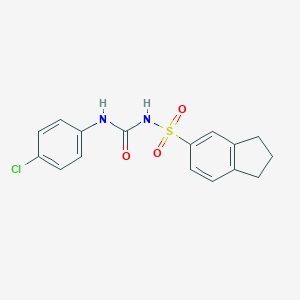
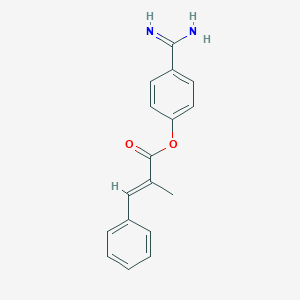
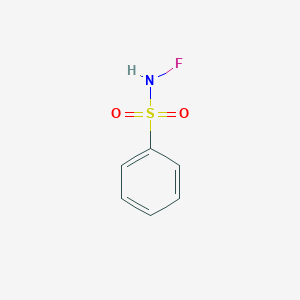
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
